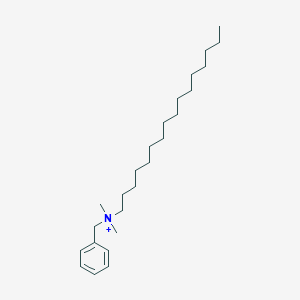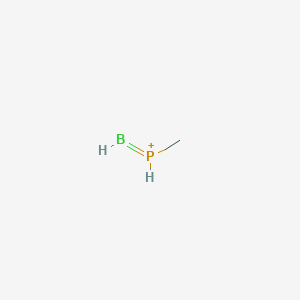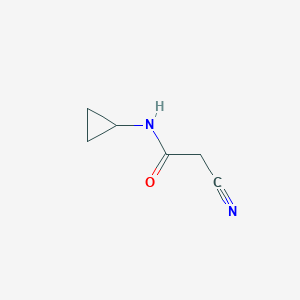
Iodous acid
Vue d'ensemble
Description
Iodous acid is an iodine oxoacid and is also known as hydroiodic acid . It is the conjugate acid of an iodite . It is extremely unstable and can only be present briefly in aqueous solutions . Its molecular formula is HIO2 .
Molecular Structure Analysis
The molecular formula of iodous acid is HIO2 . Its molecular weight is 159.911 g/mol, while its monoisotopic mass is 159.90213 g/mol .Chemical Reactions Analysis
The rate law of the reaction IO2H + I- + H+ ⇌ 2IOH is k+C [IO2H] [I-] [H+] – k-C [IOH]2 with k+C = 1.9 × 10^10 M^-2 s^-1 and k-C = 25 M^-1 s^-1 . These values lead to a Gibbs free energy of IO2H formation of -95 kJ mol^-1 .Physical And Chemical Properties Analysis
Iodous acid is an iodine oxoacid and is also known as hydroiodic acid . Its molecular formula is HIO2 . It is extremely unstable and can only be present briefly in aqueous solutions .Applications De Recherche Scientifique
Atmospheric Aerosol Nucleation : Iodous acid plays a critical role in the formation of new aerosol particles in the atmosphere, which significantly influences climate radiative forcing. In pristine regions, iodous acid, along with iodic acid (HIO3), can rapidly form new particles, competing with sulfuric acid in this process (He et al., 2021).
Chemical Kinetics and Reactions : The disproportionation reaction of iodous acid in aqueous sulfuric acid solutions shows specific rate constants and activation energies. This reaction is important in understanding the chemical behavior of iodous acid under various conditions (Marković et al., 2002).
Acidity Influence on Kinetics : The kinetics of the disproportionation reaction of iodous acid is influenced by the acidity of the solution. This finding is significant in understanding how environmental factors affect the behavior of iodous acid (Marković, 2021).
Nucleation Precursor Efficiency : Iodous acid is identified as a more efficient nucleation precursor than iodic acid in marine areas, which is crucial in understanding the formation of new particles in these regions (Zhang et al., 2022).
Ion Concentration in Disproportionation Reaction : In the disproportionation reaction of iodous acid, the concentrations of kinetically important ions like H+, IO3−, and H2OI+ have been determined, providing insights into the chemical dynamics of iodous acid (Marković et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
iodous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSOCQMBCNWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO2 | |
| Record name | iodous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030159 | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodous acid | |
CAS RN |
12134-99-5 | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodine hydroxide heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















